tert-Butyl piperazine-1-carboxylate acetate chemical properties
tert-Butyl piperazine-1-carboxylate acetate chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of tert-Butyl piperazine-1-carboxylate Acetate
Introduction
In the landscape of modern medicinal chemistry and pharmaceutical development, the piperazine ring stands out as a "privileged scaffold," a structural motif consistently found in a multitude of bioactive molecules.[1][2] Its unique physicochemical properties allow it to modulate aqueous solubility, lipophilicity, and receptor-binding interactions. However, the symmetric nature of piperazine, with its two secondary amine groups, presents a significant challenge for selective chemical modification. This guide focuses on tert-Butyl piperazine-1-carboxylate, commonly known as 1-Boc-piperazine, a cornerstone intermediate that elegantly solves this problem.[1]
The introduction of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens renders it temporarily inert, enabling precise functionalization of the remaining free secondary amine.[1] This mono-protection strategy is fundamental to the synthesis of complex pharmaceutical agents. While 1-Boc-piperazine is an invaluable tool, its free base form can be a low-melting, waxy solid that is sensitive to air.[3][4] To enhance its stability, crystallinity, and ease of handling, it is frequently converted into a salt.
This technical guide provides a comprehensive overview of tert-Butyl piperazine-1-carboxylate acetate (CAS No. 143238-38-4), the acetate salt of 1-Boc-piperazine.[5] We will delve into its core chemical properties, synthesis, reactivity, and critical applications, providing field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. The narrative will emphasize the causal relationships behind experimental choices, ensuring a deep and practical understanding of this vital chemical entity.
Physicochemical and Spectral Properties
A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in synthesis. The conversion of 1-Boc-piperazine to its acetate salt favorably alters its physical properties, primarily by increasing the melting point and improving stability, which simplifies weighing and handling in a laboratory setting.
The core spectral characteristics are largely defined by the 1-Boc-piperazine structure itself, as the acetate counter-ion is spectroscopically simple. These data are crucial for reaction monitoring and quality control.
Table 1: Comparative Physicochemical Properties
| Property | tert-Butyl piperazine-1-carboxylate (Free Base) | tert-Butyl piperazine-1-carboxylate Acetate (Salt) |
| CAS Number | 57260-71-6[6] | 143238-38-4[5] |
| Molecular Formula | C₉H₁₈N₂O₂[6] | C₁₁H₂₂N₂O₄[5] |
| Molecular Weight | 186.25 g/mol [6] | 246.30 g/mol [5] |
| Appearance | White to light yellow low melting crystalline mass or waxy solid[1][3] | Crystalline powder |
| Melting Point | 43-47 °C[6][7] | 43-47 °C (Note: some suppliers list the same MP as the free base, likely due to dissociation upon melting)[8] |
| Boiling Point | 258 °C at 760 mmHg[3][6] | Not applicable (decomposes) |
| Density | ~1.03 g/cm³[3][6] | Not available |
| pKa | 8.45 ± 0.10 (Predicted)[3][6] | Not applicable |
| Solubility | Soluble in ethyl acetate, methanol, DMSO, and water[6][7] | Soluble in water and polar organic solvents |
Spectral Data (for 1-Boc-piperazine)
-
¹H NMR: The proton NMR spectrum is characterized by a large singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. The piperazine ring protons typically appear as two multiplets around 2.8 ppm and 3.4 ppm.[9]
-
¹³C NMR: Key signals include the tert-butyl carbons around 28 ppm, the piperazine ring carbons in the 45-55 ppm range, the quaternary carbon of the Boc group around 80 ppm, and the carbonyl carbon near 155 ppm.[10]
-
Mass Spectrometry (EI): The mass spectrum shows characteristic fragmentation patterns for the Boc group and the piperazine ring.[11]
-
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching band is observable around 1690-1700 cm⁻¹, characteristic of the carbamate group.
Synthesis and Purification
The industrial preparation of 1-Boc-piperazine focuses on achieving selective mono-protection in a cost-effective and high-yielding manner. The formation of the acetate salt is a subsequent, straightforward step often used to improve the final product's physical form.
Synthesis of 1-Boc-Piperazine
The most prevalent method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O). The primary challenge is preventing the formation of the di-protected by-product, 1,4-di-Boc-piperazine.
Causality in Synthesis: Simply reacting piperazine with one equivalent of Boc₂O results in a mixture of starting material, mono-Boc, and di-Boc products. This is because the initially formed 1-Boc-piperazine is still nucleophilic and can compete with the remaining piperazine for the acylating agent. To circumvent this, strategies are employed to modulate the nucleophilicity of the piperazine nitrogens.
An improved, selective method involves the initial formation of a piperazine mono-salt with an acid, such as acetic acid.[12][13] This protonates one nitrogen, deactivating it towards acylation and thereby favoring the formation of the mono-protected product at the other nitrogen.
Protocol 1: Selective Mono-Boc Protection of Piperazine
-
Salt Formation: In a reaction vessel, dissolve piperazine (1.0 eq) in a suitable solvent such as methanol or water.
-
Add acetic acid (1.0 eq) dropwise at room temperature to form the piperazine monoacetate salt in situ.
-
Acylation: In a separate vessel, dissolve di-tert-butyl dicarbonate (Boc₂O, ~1.0-1.1 eq) in the same solvent.
-
Add the Boc₂O solution to the piperazine salt solution. The reaction is typically conducted at room temperature for several hours.
-
Work-up: Upon reaction completion (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >9 with a base (e.g., NaOH or K₂CO₃) to liberate the free base.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate or dichloromethane.[14]
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield crude 1-Boc-piperazine.[14] It can be further purified by column chromatography or crystallization.
Formation of the Acetate Salt
To obtain tert-Butyl piperazine-1-carboxylate acetate, the purified free base is simply treated with one equivalent of acetic acid in a suitable solvent, followed by crystallization.
Caption: Synthesis workflow for tert-Butyl piperazine-1-carboxylate Acetate.
Reactivity and Key Transformations
The synthetic utility of 1-Boc-piperazine lies in the orthogonal reactivity of its two nitrogen atoms. The Boc-protected nitrogen is unreactive under basic and nucleophilic conditions, directing all transformations to the free secondary amine. The acetate salt is typically used directly in reactions requiring a base, which liberates the free amine in situ, or it is neutralized just before use.
Reactions at the Free Amine
-
N-Alkylation: The free amine readily undergoes nucleophilic substitution with alkyl halides or reductive amination with aldehydes and ketones.[2] Reductive amination is particularly common in pharmaceutical synthesis due to its broad substrate scope and mild conditions.
-
N-Arylation: The Buchwald-Hartwig amination allows for the coupling of 1-Boc-piperazine with aryl halides or triflates, a powerful method for creating the N-arylpiperazine motif found in many CNS-active drugs.[2][6]
-
Acylation/Amide Bond Formation: The nucleophilic amine can be acylated with acid chlorides, anhydrides, or coupled directly with carboxylic acids using standard coupling reagents (e.g., EDC, HATU) to form amides.[13]
Deprotection of the Boc Group
The removal of the Boc group is a critical step, typically performed late in a synthetic sequence to reveal the second piperazine nitrogen for further functionalization.
Mechanism and Rationale: The Boc group is highly labile to strong acids.[15] The mechanism involves protonation of the carbamate oxygen, followed by the elimination of the stable tert-butyl cation and carbon dioxide, liberating the free amine.[16]
Common Reagents:
-
Trifluoroacetic acid (TFA), typically in a 25-50% solution in dichloromethane (DCM).[16]
-
Hydrochloric acid (HCl), often as a 4M solution in 1,4-dioxane or methanol.[16]
A Critical Consideration: The tert-Butyl Cation The major challenge during Boc deprotection is the formation of the highly reactive tert-butyl cation.[16][17] This electrophile can cause unwanted side reactions by alkylating nucleophilic sites on the substrate molecule, such as electron-rich aromatic rings, indoles, or thiols.
Expertise in Practice: The Role of Scavengers To prevent these side reactions, "scavengers" are added to the reaction mixture. These are nucleophilic species designed to trap the tert-butyl cation more effectively than the substrate. Common scavengers include:
-
Triisopropylsilane (TIS): Highly effective at reducing the carbocation.
-
Water: Can trap the cation to form tert-butanol.
-
Thioanisole: Used for protecting sulfur-containing amino acids.
A typical "deprotection cocktail" might consist of 95% TFA, 2.5% water, and 2.5% TIS.[16]
Caption: Key transformations of 1-Boc-Piperazine.
Applications in Drug Discovery and Development
1-Boc-piperazine is an indispensable building block for synthesizing a wide range of pharmaceuticals. Its utility spans multiple therapeutic areas, underscoring the versatility of the piperazine scaffold.
-
Antipsychotics: In the synthesis of Cariprazine , an atypical antipsychotic, 1-Boc-piperazine is coupled to a dichlorobenzene core via a Buchwald-Hartwig amination reaction.[2]
-
Oncology: The synthesis of Venetoclax , a BCL-2 inhibitor used to treat certain leukemias, utilizes 1-Boc-piperazine as a key nucleophile to build a portion of the complex molecule.[18][19]
-
CNS Disorders: Many compounds targeting dopamine (D₂) and serotonin (5-HT₁ₐ) receptors for the treatment of psychiatric disorders are synthesized from 1-Boc-piperazine derivatives.[13]
The mono-protected nature of this reagent allows for the sequential and controlled introduction of different substituents at the N1 and N4 positions, enabling the systematic exploration of structure-activity relationships (SAR) during lead optimization campaigns.
Safety, Handling, and Storage
As a responsible scientist, proper handling and storage are non-negotiable for ensuring laboratory safety and maintaining reagent integrity.
-
Hazards: 1-Boc-piperazine is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][9][20]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[21] Work should be conducted in a well-ventilated fume hood.[22]
-
Handling: Avoid creating dust. The acetate salt form is a crystalline solid, which is generally easier and safer to handle than the low-melting, waxy free base.
-
Storage: The free base is noted to be air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.[3][4] The acetate salt offers improved stability, but it is still good practice to store it in a tightly sealed container in a refrigerator to maximize its shelf life.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids (unless for deprotection), and strong reducing agents.[4]
Detailed Experimental Protocols
The following protocols are provided as representative examples of common transformations.
Protocol 2: Standard Boc Deprotection with TFA
This protocol describes the removal of the Boc group to yield the piperazine as its TFA salt.
-
Preparation: Dissolve the N-Boc-piperazine substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition (Optional but Recommended): If the substrate contains acid-sensitive or nucleophilic groups, add appropriate scavengers (e.g., triisopropylsilane, 2-5% v/v).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq, often as a 25-50% solution in DCM) dropwise. An exothermic reaction may be observed.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene or diethyl ether (2-3 times).
-
Isolation: The resulting product is the crude piperazinium trifluoroacetate salt, which can be used directly in the next step or purified further. To obtain the free base, dissolve the salt in water, basify with a suitable base (e.g., saturated NaHCO₃ solution) to pH >9, and extract with an organic solvent.[23]
References
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LookChem. (n.d.). 1-Boc-piperazine. Retrieved from [Link]
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ChemBK. (2024). 1-boc-piperazine. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). 1-Boc-Piperazine: A Versatile Intermediate in Chemical Synthesis. Retrieved from [Link]
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Pharmaffiliates. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-Boc-piperazine acetate. National Center for Biotechnology Information. Retrieved from [Link]
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Angene Chemical. (2024). Safety Data Sheet - tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride. Retrieved from [Link]
- Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.
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ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]
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- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(1), 1-25.
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Manasa Life Sciences. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]
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